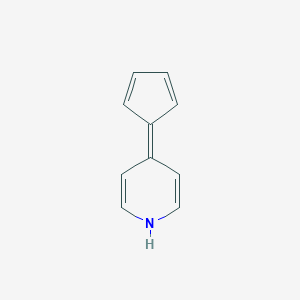
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) is a unique organic compound characterized by its cyclopentadienylidene and dihydropyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) typically involves the reaction of cyclopentadienylidene derivatives with dihydropyridine precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) may involve large-scale synthesis using optimized reaction conditions. These methods aim to maximize efficiency and minimize costs while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications.
Medicine: Research investigates its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) include other cyclopentadienylidene derivatives and dihydropyridine analogs.
Uniqueness
What sets Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro-(9CI) apart is its unique combination of cyclopentadienylidene and dihydropyridine structures, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
130486-55-4 |
|---|---|
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
4-cyclopenta-2,4-dien-1-ylidene-1H-pyridine |
InChI |
InChI=1S/C10H9N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h1-8,11H |
InChI-Schlüssel |
LZVNNYOFXLGMIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC=C2)C=C1 |
Kanonische SMILES |
C1=CC(=C2C=CNC=C2)C=C1 |
Synonyme |
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















